

# PF-6274484 Irreversible covalent EGFR binding

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-6274484

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## Quantitative Profile of PF-6274484

The table below summarizes the key biochemical and cellular potency data for PF-6274484.

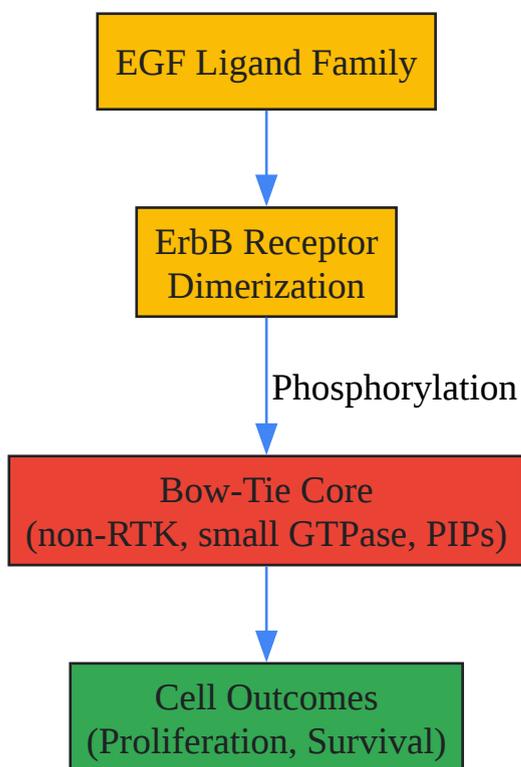
Parameter	Value	Experimental Context
$K_i$ (Irreversible)	0.14 nM [1]	Inhibition constant for EGFR kinase [1].
$K_i$ for EGFR (WT)	0.18 nM [1]	Inhibition constant for wild-type EGFR [1].
Cellular $IC_{50}$ (WT EGFR)	5.8 nM [1]	Inhibition of autophosphorylation in A549 cells [1].
Cellular $IC_{50}$ (EGFR L858R/T790M)	6.6 nM [1]	Inhibition of autophosphorylation in H1975 cells [1].

## Mechanism of Action and EGFR Signaling

PF-6274484 is an anilinoquinazoline-based inhibitor that functions as a **targeted covalent inhibitor (TCI)** [2]. Its mechanism involves a two-step process: first, it reversibly binds to the ATP-binding pocket of EGFR

via non-covalent interactions; second, its  **$\alpha,\beta$ -unsaturated amide (Michael acceptor) warhead** forms an irreversible covalent bond with cysteine 797 (Cys797) in the kinase active site [3] [4].

This covalent modification permanently inactivates the kinase, blocking its auto-phosphorylation and subsequent downstream signaling. The downstream effects converge on a core signaling network, often described as a **bow-tie structure**, that regulates critical cellular processes like proliferation and survival [5].



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*Simplified EGFR signaling pathway with a bow-tie structure [5].*

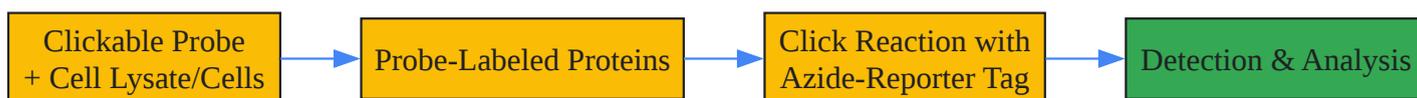
## Experimental Protocols for Evaluation

Here are detailed methodologies for key experiments used to characterize covalent inhibitors like **PF-6274484**.

## Activity-Based Protein Profiling (ABPP) for Target Engagement

ABPP is a powerful chemical proteomics method to directly map the on- and off-targets of covalent inhibitors in complex biological systems like human cells [3].

- **Probe Design:** A clickable, alkynylated analog of the inhibitor (e.g., probe **3** for **PF-6274484**) is synthesized. The alkyne tag is attached at a position that does not interfere with the inhibitor's reactivity or binding [3].
- **Labeling:** Cell lysates or intact cells are treated with the probe. The probe covalently labels its binding targets [3].
- **Click Chemistry:** The labeled proteins are reacted via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-bearing reporter tag (e.g., azide-rhodamine for fluorescence, or azide-biotin for enrichment) [3].
- **Detection & Quantification:**
  - **Gel-based:** Visualized by in-gel fluorescence scanning [3].
  - **Mass Spectrometry-based:** Enriched and identified using quantitative proteomics like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). Specific targets are identified by comparing samples pre-treated with the inhibitor versus a vehicle control [3].



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*ABPP workflow for identifying covalent inhibitor targets [3].*

## Kinetic Analysis of Covalent Inhibition

Defining the kinetic parameters  $K_I$  (reversible binding affinity) and  $k_{inact}$  (covalent modification rate) is crucial for understanding inhibitor potency and selectivity [4].

- **Assay Principle:** The overall inhibition efficiency is described by the second-order rate constant  $k_{inact}/K_I$ . This is measured using a **time-dependent enzyme activity assay** [4] [6].
- **Protocol:**
  - **Reaction Setup:** The enzyme (EGFR) is incubated with varying concentrations of **PF-6274484** for different time periods [4].
  - **Residual Activity Measurement:** After each incubation time, the remaining enzyme activity is measured by adding ATP and a substrate. The rate of substrate conversion is tracked [4].
  - **Data Fitting:** The observed rate of inactivation ( $k_{obs}$ ) at each inhibitor concentration is determined. A plot of  $k_{obs}$  vs. [Inhibitor] is fitted to a hyperbolic equation to derive the

$K_I$  and  $k_{inact}$  values [4] [6].

## Key Considerations for Irreversible EGFR Inhibitors

- **Balancing Reactivity and Affinity:** The most effective covalent inhibitors, like **PF-6274484**, often have **high binding affinity ( $K_I$ ) but moderate specific reactivity ( $k_{inact}$ )**. This balance allows the non-covalent interactions to position the warhead correctly, minimizing off-target reactivity [4].
- **Proteome-Wide Selectivity:** Cysteine is a common functional residue. Techniques like ABPP-SILAC have shown that covalent kinase inhibitors, including **PF-6274484** and Ibrutinib, have a **limited selectivity window**. At high concentrations, rampant off-target reactivity can occur, underscoring the need for careful profiling [3].
- **Structural Techniques for Validation:**
  - **X-ray Crystallography:** Can provide atomic-resolution structures of the inhibitor-protein covalent complex, revealing the exact binding pose and warhead geometry, as demonstrated for related EGFR inhibitors [2] [7].
  - **Intact Protein Mass Spectrometry:** Directly confirms the formation and stoichiometry of the covalent adduct by detecting the mass increase of the target protein after inhibitor treatment [2].

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To cite this document: Smolecule. [PF-6274484 Irreversible covalent EGFR binding]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539291#pf-6274484-irreversible-covalent-egfr-binding>]

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